molecular formula C32H29PSi B14917756 (2'-(Dimethyl(phenyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane

(2'-(Dimethyl(phenyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane

Cat. No.: B14917756
M. Wt: 472.6 g/mol
InChI Key: BDHVANWPXWXPAG-UHFFFAOYSA-N
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Description

(2’-(Dimethyl(phenyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is an organophosphorus compound that features a unique combination of silicon and phosphorus atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-(Dimethyl(phenyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves the reaction of a biphenyl derivative with a silylating agent followed by the introduction of a diphenylphosphane group. One common method includes the use of chlorodimethylphenylsilane and a biphenyl derivative in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(2’-(Dimethyl(phenyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

    Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used.

    Coordination: Transition metals like palladium, platinum, and rhodium are commonly employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(2’-(Dimethyl(phenyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:

    Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions and hydrogenation processes.

    Medicine: Investigated for its role in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the synthesis of fine chemicals and materials science for the development of advanced materials.

Mechanism of Action

The mechanism of action of (2’-(Dimethyl(phenyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane primarily involves its ability to coordinate with metal centers, forming stable complexes that can facilitate various catalytic processes. The silicon and phosphorus atoms provide unique electronic and steric properties that enhance the reactivity and selectivity of the metal complexes. These complexes can then participate in a range of catalytic cycles, promoting reactions such as hydrogenation, cross-coupling, and polymerization.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: An organophosphorus compound with similar reactivity but lacks the silyl group.

    ®-(+)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine): A related compound with methoxy groups instead of the silyl group.

    (Oxydi-2,1-phenylene)bis(diphenylphosphine): Another similar compound with an oxygen bridge between the biphenyl units.

Uniqueness

The presence of the dimethyl(phenyl)silyl group in (2’-(Dimethyl(phenyl)silyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane imparts unique steric and electronic properties that differentiate it from other phosphine ligands. This makes it particularly effective in forming stable metal complexes and enhancing catalytic activity in specific reactions.

Properties

Molecular Formula

C32H29PSi

Molecular Weight

472.6 g/mol

IUPAC Name

[2-[2-[dimethyl(phenyl)silyl]phenyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C32H29PSi/c1-34(2,28-20-10-5-11-21-28)32-25-15-13-23-30(32)29-22-12-14-24-31(29)33(26-16-6-3-7-17-26)27-18-8-4-9-19-27/h3-25H,1-2H3

InChI Key

BDHVANWPXWXPAG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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